molecular formula C15H12N4OS B11090470 3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one

3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one

Cat. No.: B11090470
M. Wt: 296.3 g/mol
InChI Key: PFEJGPHKWWXVKX-MHWRWJLKSA-N
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Description

3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex heterocyclic compound that features a thiophene ring, a triazine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of thiophene derivatives with triazine precursors under controlled conditions. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene share structural similarities.

    Triazine derivatives: Compounds such as melamine and cyanuric acid are structurally related.

Uniqueness

What sets 3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart is its unique combination of a thiophene ring, a triazine ring, and a phenyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-6-phenyl-4-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-5-one

InChI

InChI=1S/C15H12N4OS/c1-11-17-18-14(12-6-3-2-4-7-12)15(20)19(11)16-10-13-8-5-9-21-13/h2-10H,1H3/b16-10+

InChI Key

PFEJGPHKWWXVKX-MHWRWJLKSA-N

Isomeric SMILES

CC1=NN=C(C(=O)N1/N=C/C2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(C(=O)N1N=CC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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